molecular formula C26H23NO5 B15025251 2-(4-ethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

2-(4-ethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B15025251
M. Wt: 429.5 g/mol
InChI Key: GPIBBHOQVMNSSI-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-ethylphenoxy acetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 4-methoxybenzoyl chloride: This involves the reaction of 4-methoxybenzoic acid with thionyl chloride.

    Coupling reaction: The final step involves the coupling of 4-ethylphenoxy acetic acid with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydroxide, while electrophilic substitution may involve reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-methoxyphenol: Shares the ethylphenoxy and methoxy groups but lacks the benzofuran and acetamide moieties.

    4-ethoxy-2-methoxybenzoate: Contains similar functional groups but differs in the overall structure.

Uniqueness

2-(4-ethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C26H23NO5/c1-3-17-8-12-20(13-9-17)31-16-23(28)27-24-21-6-4-5-7-22(21)32-26(24)25(29)18-10-14-19(30-2)15-11-18/h4-15H,3,16H2,1-2H3,(H,27,28)

InChI Key

GPIBBHOQVMNSSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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